molecular formula C13H10F3NO B3114528 (E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one CAS No. 202074-30-4

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one

Cat. No.: B3114528
CAS No.: 202074-30-4
M. Wt: 253.22 g/mol
InChI Key: JFULRMQIUIIAME-VOTSOKGWSA-N
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Description

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one (CAS 202074-30-4) is a fluorinated indole derivative with a conjugated enone structure, making it a valuable building block in organic and medicinal chemistry . Its primary research value lies in its role as a Michael acceptor; the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the β-carbon, allowing it to undergo conjugate addition (1,4-addition) with a variety of nucleophiles such as enolates, amines, and other carbon-based nucleophiles . This reactivity is fundamental for constructing more complex molecular architectures, particularly those featuring a 1,5-dicarbonyl relationship, and is exploited in multi-step synthesis towards bioactive compounds . The indole moiety provides a versatile scaffold for further functionalization and is commonly found in pharmacophores, suggesting potential applications in the development of new therapeutic agents . The (E)-configuration ensures stereochemical stability, which is critical for consistent research outcomes. With a molecular formula of C13H10F3NO and a molecular weight of 253.22 g/mol , this compound is intended for use as a synthetic intermediate in laboratory research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-17-8-9(6-7-12(18)13(14,15)16)10-4-2-3-5-11(10)17/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFULRMQIUIIAME-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and trifluoroacetaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 1-methylindole and trifluoroacetaldehyde under basic conditions to form the desired enone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the enone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and indole moiety play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s 1-methylindol-3-yl group distinguishes it from analogs with aryl or heteroaryl substituents. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key References
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one 4-Methylphenyl C₁₁H₉F₃O 214.18
(E)-1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one 4-Methoxyphenyl C₁₁H₉F₃O₂ 230.18
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one Furan-2-yl C₈H₅F₃O₂ 190.12
(E)-1,1,1-Trifluoro-4-(1H-pyrrol-2-yl)but-3-en-2-one Pyrrol-2-yl C₈H₆F₃NO 189.13
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indol-3-yl (non-trifluoro) C₁₃H₁₄N₂O 214.26

Key Observations :

  • Electron-Donating vs. In contrast, the trifluoromethyl group increases electrophilicity, favoring nucleophilic attacks .
  • Heteroaromatic Substituents : The indole and pyrrole analogs (e.g., ) exhibit enhanced solubility in polar solvents compared to purely aromatic analogs, likely due to hydrogen bonding from NH groups. The 1-methyl group in the target compound may reduce hydrogen bonding but increase lipophilicity.

Physicochemical Properties

  • Melting Points and Solubility :
    • Analogs like (E)-1,1,1-trifluoro-4-(p-tolyl)but-3-en-2-one are typically yellow oils, suggesting low melting points and moderate solubility in organic solvents .
    • Indole derivatives (e.g., ) often form crystalline solids, indicating higher melting points due to intermolecular interactions.
  • Spectroscopic Data: ¹H NMR: The indole NH proton in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one appears at δ 10.2 ppm , whereas the 1-methyl group in the target compound would eliminate this signal, simplifying the spectrum. ¹⁹F NMR: Trifluoromethyl groups in analogs resonate near δ -70 to -75 ppm .

Data Tables

Table 1. Key Spectral Data for Selected Analogs

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) HRMS (m/z) Reference
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one 7.45 (d, J=8.1 Hz, 2H), 2.38 (s, 3H) -72.3 215.0581 [M+H]⁺
(E)-4-(2-Bromostyryl)-4-(trifluoromethyl)oxetan-2-one 7.68 (d, J=16 Hz, 1H), 5.21 (s, 1H) -74.1 303.0850 [M+OH]⁻

Biological Activity

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one (CAS No. 202074-30-4) is a synthetic organic compound notable for its unique trifluoromethyl group and indole moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

Structure and Composition

The compound features a trifluoromethyl group attached to a butenone structure, with an indole ring contributing to its biological interactions. The molecular formula is C13H10F3NOC_{13}H_{10}F_3NO.

Synthesis

The synthesis typically involves the condensation of 1-methylindole and trifluoroacetaldehyde under basic conditions. The reaction is facilitated by bases like sodium hydroxide or potassium carbonate, and it is heated to promote the formation of the enone product.

The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, potentially leading to modulation of target protein functions.

Research Findings

Recent studies have explored the biological activities of this compound, particularly its effects on cellular processes:

  • Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structural characteristics may contribute to its ability to induce apoptosis in malignant cells.
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound possesses antimicrobial activities. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

A study conducted on the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were determined through MTT assays, revealing significant cytotoxicity at concentrations as low as 10 µM. These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)10Significant inhibition
MCF7 (Breast Cancer)15Moderate inhibition
HeLa (Cervical Cancer)12Significant inhibition

Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique properties of this compound:

Compound Structural Feature Biological Activity
This compoundTrifluoromethyl groupAnticancer and antimicrobial
(E)-1,1,1-trifluoro-4-(1-phenylindol-3-yl)but-3-en-2-onePhenyl group instead of methylReduced activity compared to target

This table illustrates that while similar compounds exist, the trifluoromethyl group in this compound significantly enhances its biological efficacy.

Q & A

Q. Optimization Strategies :

ParameterImpact on YieldExample Conditions
CatalystBase choice affects reaction ratePiperidine (10 mol%)
Solvent PolarityPolar aprotic solvents enhance kineticsTHF or DMF
TemperatureReflux (70–80°C) improves conversion12–24 hours

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and stereochemistry of this compound?

Basic Research Question
Methodological Approach :

  • NMR Spectroscopy :
    • ¹H NMR : Confirms indole protons (δ 7.2–8.1 ppm) and E-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons) .
    • ¹⁹F NMR : Detects trifluoromethyl groups (δ -60 to -70 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement; bond lengths (C=O: ~1.22 Å, C-F: ~1.33 Å) and torsion angles confirm E-stereochemistry .

Q. Advanced Application :

  • Single-Crystal Diffraction : Requires high-quality crystals grown via slow evaporation (e.g., chloroform/methanol).
  • DFT Calculations : Validate experimental data (e.g., Hirshfeld surface analysis for intermolecular interactions) .

How can researchers assess the biological activity of this compound, particularly its potential as an antimicrobial or anticancer agent?

Basic Research Question
Experimental Design :

  • Antimicrobial Assays :
    • MIC Determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Time-Kill Studies : Evaluate bactericidal kinetics.
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

Q. Advanced Consideration :

  • SAR Studies : Modify the indole substituents (e.g., 1-methyl vs. 1-ethyl) to enhance potency .

What computational methods are suitable for studying the electronic properties and ligand-receptor interactions of this compound?

Advanced Research Question
Methodological Framework :

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to predict reactivity (e.g., B3LYP/6-31G* basis set) .
  • Molecular Docking :
    • Target enzymes (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).

How should researchers address contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

Advanced Research Question
Resolution Strategies :

  • Validation via Multiple Techniques : Cross-check NMR with IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion peak) .
  • Crystallographic Refinement : Re-examine X-ray data (e.g., thermal parameters for disordered atoms) .
  • Error Analysis in DFT : Adjust basis sets (e.g., 6-311++G**) or solvent models (PCM for polar environments) .

What strategies can be employed to modify the indole or trifluoromethyl groups to enhance the compound's physicochemical or pharmacological properties?

Advanced Research Question
Synthetic Modifications :

ModificationPurposeExample Reaction
Indole N-Substituent Improve lipophilicityAlkylation with ethyl iodide
Trifluoromethyl → CF₂H Tune metabolic stabilityHydrodefluorination with Pd/C
Vinylic Substituents Alter π-π stackingBromination at C5 of indole

Q. Pharmacokinetic Profiling :

  • LogP Measurement : Shake-flask method to assess hydrophobicity.
  • CYP450 Inhibition Assays : Microsomal incubation for metabolic stability .

How does the E-configuration of the double bond influence the compound's reactivity and interaction with biological targets?

Advanced Research Question
Stereochemical Impact :

  • Reactivity : E-isomers undergo slower Michael additions due to steric hindrance .
  • Biological Interactions :
    • DNA Intercalation : Planar E-configuration facilitates stacking with base pairs.
    • Enzyme Binding : Docking studies show stronger hydrogen bonding with kinase ATP pockets .

Q. Experimental Validation :

  • Isomerization Studies : Monitor EZ conversion under UV light via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one

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